molecular formula C10H4N2O4 B5176971 pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone CAS No. 16898-43-4

pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone

Cat. No. B5176971
CAS RN: 16898-43-4
M. Wt: 216.15 g/mol
InChI Key: YTSZYSADDAOWGS-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone, commonly known as PFT, is a heterocyclic organic compound with a unique chemical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. PFT is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

PFT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, PFT has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities. In biochemistry, PFT has been used as a probe to study protein-DNA interactions and transcriptional regulation. In biotechnology, PFT has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of PFT is not fully understood, but it is believed to involve the inhibition of DNA-binding proteins such as transcription factors and histones. PFT has been shown to selectively inhibit the activity of the transcription factor HIF-1α, which plays a critical role in tumor growth and metastasis. PFT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
PFT has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PFT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, PFT has been shown to protect against oxidative stress and excitotoxicity, leading to the prevention of neurodegeneration. In addition, PFT has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using PFT in lab experiments is its versatility. PFT can be synthesized using different methods, and its chemical properties can be modified to suit specific experimental needs. Another advantage is its specificity. PFT has been shown to selectively inhibit the activity of certain proteins, making it a valuable tool for studying protein function. However, one of the limitations of using PFT is its toxicity. PFT has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of PFT. One direction is the development of novel PFT derivatives with improved pharmacological properties. Another direction is the investigation of PFT's potential applications in other fields, such as materials science and nanotechnology. Additionally, the elucidation of PFT's mechanism of action and its interactions with other proteins could lead to the development of new therapeutic strategies for cancer and other diseases.
In conclusion, PFT is a unique compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PFT could lead to the development of new therapeutic strategies and materials with unique properties.

Synthesis Methods

PFT can be synthesized using different methods, including the condensation reaction of indole-2,3-diones with aldehydes, and the oxidation of indole-2,3-diones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The former method involves the reaction of indole-2,3-diones with aldehydes in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield PFT. The latter method involves the oxidation of indole-2,3-diones using DDQ, which leads to the formation of PFT.

properties

IUPAC Name

1,7-dihydropyrrolo[3,2-f]indole-2,3,5,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O4/c13-7-3-1-4-6(12-10(16)8(4)14)2-5(3)11-9(7)15/h1-2H,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSZYSADDAOWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)C(=O)N3)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299398
Record name pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16898-43-4
Record name NSC130001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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